molecular formula C15H11N5O3S B2552412 N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1251709-97-3

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2552412
CAS RN: 1251709-97-3
M. Wt: 341.35
InChI Key: GUYWSBVMDHTKHV-UHFFFAOYSA-N
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Description

The compound N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a novel molecule that is likely to possess a range of biological activities due to the presence of multiple heterocyclic structures such as oxadiazole and thiadiazole. These structures are known to be associated with various pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, similar compounds with thiadiazole and oxadiazole moieties have been synthesized and evaluated for their biological activities, such as anticancer and antimicrobial properties .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of Schiff's bases containing a thiadiazole scaffold and benzamide groups. A solvent-free synthesis can be carried out under microwave irradiation, which is a time-efficient and eco-friendly method. The structures of the synthesized compounds are confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry, along with elemental analysis . Although the exact synthesis of the compound is not detailed, the methodologies applied to similar compounds suggest a potential pathway for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds with thiadiazole and oxadiazole rings is characterized by the presence of nitrogen and sulfur atoms in the heterocyclic core, which can contribute to the molecule's ability to interact with biological targets. The molecular docking studies of similar compounds are performed to predict the probable mechanism of action, which often involves interactions with key amino acids within the active site of target proteins .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of the heterocyclic rings and the substituents attached to them. These moieties can participate in various chemical reactions, potentially leading to the formation of new derivatives with enhanced biological activities. The specific chemical reactions that this compound might undergo are not described in the provided papers, but it can be inferred that it may undergo reactions typical of aromatic amides and heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are crucial for their pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADMET). Computational studies can predict these properties, indicating good oral drug-like behavior for similar synthesized compounds. The presence of heteroatoms in the rings may influence the lipophilicity, solubility, and stability of the compound, which are important factors for its potential as a drug candidate .

Scientific Research Applications

Synthesis and Biological Activity

  • Angiotensin II Receptor Antagonistic Activities : Benzimidazole derivatives bearing acidic heterocycles, including oxadiazole and thiadiazole rings, have been synthesized and shown to possess significant angiotensin II receptor antagonistic activities, which are crucial for treating hypertension and cardiovascular diseases (Kohara et al., 1996).

  • Antibacterial Agents : Novel analogs of benzo[d]thiazolyl substituted pyrazol-5-ones have demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating their potential as novel classes of antibacterial agents (Palkar et al., 2017).

  • Anti-Inflammatory and Analgesic Agents : Synthesis of novel compounds derived from visnaginone and khellinone, incorporating oxadiazole and thiadiazole rings, has shown significant anti-inflammatory and analgesic activities, suggesting their utility in developing new therapeutic agents (Abu‐Hashem et al., 2020).

  • Anticancer Evaluation : Microwave-assisted synthesis of thiadiazole scaffold and benzamide groups has yielded compounds with notable in vitro anticancer activity against various human cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Tiwari et al., 2017).

Chemical Synthesis and Material Science

  • Heterocycle Recyclization : Studies on recyclization reactions of heterocycles, including oxadiazoles and thiadiazoles, provide insights into the chemical transformations that can be applied to synthesize new compounds with potential applications in various fields (Shvaika et al., 1976).

  • Polyamide Thin Films : Synthesis of aromatic polyamides containing oxadiazole or benzonitrile units has led to the development of thin flexible films with good thermal stability and potential applications in materials science (Sava et al., 2003).

Mechanism of Action

The mechanism of action of this compound could be related to its ability to interact with other molecules. For instance, the unique PAA detection performance of F-CTF-3 can be attributed to the static quenching process, which is confirmed by the formation of a ground-state fluorescence-quenched complex on account of the hydrogen bonding interactions between F-CTF-3 and PAAs .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses in various applications, such as in photovoltaics or as fluorescent sensors . Additionally, further studies could investigate its potential as a visible-light organophotocatalyst .

properties

IUPAC Name

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O3S/c1-7-5-10(8(2)22-7)14-17-18-15(23-14)16-13(21)9-3-4-11-12(6-9)20-24-19-11/h3-6H,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYWSBVMDHTKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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